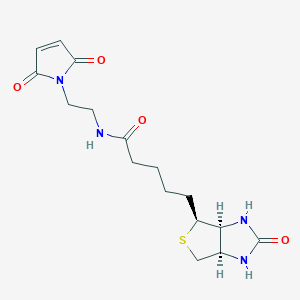

Biotin-C2-maleimide

説明

Contextualization of Bifunctional Linkers in Chemical Biology and Material Sciences

Bifunctional linkers, also known as crosslinkers, are molecules that possess two distinct reactive groups, enabling them to covalently connect two different target molecules. highforceresearch.comnih.gov These "molecular bridges" are indispensable tools in a vast array of scientific disciplines. highforceresearch.combldpharm.com In chemical biology, they are fundamental for creating probes to study protein-protein interactions, developing antibody-drug conjugates (ADCs) for targeted cancer therapy, and immobilizing enzymes or antibodies onto surfaces for diagnostic assays. wikipedia.orgnih.govnih.gov The ability to link biomolecules to other molecules like fluorescent dyes, drugs, or polymers has opened up new avenues in diagnostics, therapeutics, and fundamental biological research. highforceresearch.comnih.gov

In material sciences, bifunctional linkers are employed to functionalize surfaces, creating materials with novel properties. For instance, they can be used to attach bioactive molecules to implants to improve biocompatibility or to create biosensors with high specificity and sensitivity. The length and chemical nature of the linker can be precisely tuned to control the distance and orientation between the conjugated molecules, which can have significant biological consequences. nih.gov

Rationale for the Synergistic Integration of Biotin (B1667282) and Maleimide (B117702) Functionalities

The power of N-Biotinyl-N'-maleimido-ethylenediamine lies in the strategic combination of its two functional ends.

The Biotin Moiety: Biotin, also known as Vitamin B7, exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. nih.govrsc.orgnih.gov This binding is one of the strongest known non-covalent interactions in nature, making it an ideal "tag" for detection, purification, and immobilization applications. nih.govrsc.org Once a molecule is "biotinylated," it can be readily detected or captured using avidin or streptavidin conjugates. lumiprobe.com

The Maleimide Group: The maleimide group is a highly reactive Michael acceptor that exhibits remarkable specificity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine. wikipedia.orgnih.gov This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond. interchim.frfishersci.com This specificity allows for the site-selective modification of proteins and peptides at cysteine residues. nih.govmdpi.com

The synergistic integration of these two functionalities in a single molecule creates a powerful tool. The maleimide end can be used to covalently attach the linker to a protein or peptide containing a cysteine residue. The biotin end then serves as a versatile handle for a wide range of downstream applications, including detection with streptavidin-conjugated enzymes or fluorophores, or immobilization on streptavidin-coated surfaces.

Historical Perspectives on the Development of Maleimide- and Biotin-Based Reagents

The use of both maleimide and biotin as molecular tools has a rich history in biochemistry and chemical biology.

The reactivity of maleimides with thiols has been known for decades, with early studies exploring these reactions in the context of organic chemistry. acs.org Their application in bioconjugation gained prominence as researchers sought methods for the specific modification of proteins. The high selectivity of maleimides for cysteine residues made them a preferred choice for labeling proteins, leading to the development of a wide array of maleimide-containing reagents for various applications. wikipedia.orgnih.gov This includes their crucial role in the development of antibody-drug conjugates, a class of targeted therapeutics. wikipedia.orgnih.gov

Similarly, the discovery of the high-affinity interaction between biotin and avidin paved the way for the development of biotin-based reagents. nih.gov Initially used in affinity chromatography for the purification of avidin, the biotin-avidin system quickly became a versatile tool in molecular biology. The development of methods to chemically attach biotin to other molecules, such as nucleic acids and proteins, led to the creation of biotinylated probes for a multitude of applications, including Southern and Northern blotting, and enzyme-linked immunosorbent assays (ELISAs). nih.govnih.gov The synthesis of various biotinylating reagents with different reactive groups has further expanded the utility of this system. nih.govmdpi.com

Significance and Broad Impact of N-Biotinyl-N'-maleimido-ethylenediamine in Contemporary Research Paradigms

N-Biotinyl-N'-maleimido-ethylenediamine and similar biotin-maleimide linkers have a profound impact on modern research. Their ability to facilitate the specific and stable connection of biomolecules to various substrates and reporter molecules is central to many cutting-edge techniques.

In proteomics, these linkers are used to isolate and identify specific proteins from complex mixtures. For example, a protein of interest can be labeled with the maleimide end of the linker, and the biotin tag can then be used to capture the protein on a streptavidin-coated solid support. This allows for the purification and subsequent analysis of the protein and any interacting partners.

In cell biology, N-Biotinyl-N'-maleimido-ethylenediamine is instrumental in studying cellular processes. By attaching a fluorescently labeled streptavidin to a biotinylated protein within a cell, researchers can visualize the protein's localization and track its movement in real-time. This has provided invaluable insights into protein trafficking, dynamics, and function.

Furthermore, these linkers are critical in the development of novel diagnostic assays and biosensors. mdpi.com By immobilizing biotinylated antibodies or other capture molecules onto a streptavidin-coated sensor surface, highly sensitive and specific detection of disease biomarkers can be achieved. The strong biotin-streptavidin interaction ensures the robust and reliable performance of these diagnostic tools. The development of therapeutic microbubbles has also explored the use of maleimide-thiol linkages as an alternative to the biotin-avidin system. nih.gov

The versatility and reliability of N-Biotinyl-N'-maleimido-ethylenediamine have solidified its position as a cornerstone reagent in the bioconjugation toolbox, enabling countless discoveries and technological advancements across a wide spectrum of scientific fields.

Data Tables

Table 1: Properties of N-Biotinyl-N'-maleimido-ethylenediamine

| Property | Value |

| CAS Number | 139554-72-6 clearsynth.com |

| Chemical Formula | C₁₆H₂₃N₅O₄S |

| Molecular Weight | 397.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

| Reactive Groups | Biotin, Maleimide |

| Reactive Towards | Avidin/Streptavidin, Sulfhydryls (Thiols) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c21-12(17-7-8-20-13(22)5-6-14(20)23)4-2-1-3-11-15-10(9-25-11)18-16(24)19-15/h5-6,10-11,15H,1-4,7-9H2,(H,17,21)(H2,18,19,24)/t10-,11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCTWTNIHLTHBX-PGUXBMHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Characterization Methodologies for N Biotinyl N Maleimido Ethylenediamine

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis of N-Biotinyl-N'-maleimido-ethylenediamine (CAS No. 139554-72-6) deconstructs the molecule into its fundamental building blocks. clearsynth.com The structure consists of three key components: the biotin (B1667282) moiety, the maleimide (B117702) ring, and the ethylenediamine (B42938) linker that connects them. The primary disconnection points are the two amide bonds flanking the ethylenediamine spacer.

This analysis leads to three principal precursor molecules:

An activated Biotin derivative: Typically, Biotin is activated to facilitate nucleophilic attack by an amine. D-Biotin is commonly converted into an N-hydroxysuccinimide (NHS) ester (Biotin-NHS). amazonaws.com This is a well-established method for creating amine-reactive biotinylation reagents. creative-diagnostics.com The synthesis involves reacting D-Biotin with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like 1,3-Dicyclohexylcarbodiimide (DCC). amazonaws.com

Ethylenediamine: This symmetrical diamine serves as the short, flexible linker. It provides two nucleophilic primary amine groups, one for reaction with the activated biotin and the other for the introduction of the maleimide group. amazonaws.com

A Maleimide precursor: The maleimide moiety is typically introduced by reacting the free amine of the biotin-linker intermediate with maleic anhydride (B1165640), followed by a dehydration/cyclization step to form the imide ring.

Multi-Step Synthetic Pathways for N-Biotinyl-N'-maleimido-ethylenediamine

The synthesis of N-Biotinyl-N'-maleimido-ethylenediamine is a sequential process that requires careful control over reaction conditions to achieve high purity and yield.

Biotinylation Reaction Optimization

The initial step is the selective mono-biotinylation of ethylenediamine. This is typically achieved by reacting Biotin-NHS with a large excess of ethylenediamine. The statistical approach favors the formation of N-(2-Aminoethyl) biotinamide (B1199965), also known as Biotin-NH2, over the di-substituted product. amazonaws.com

Key optimization parameters for this reaction include:

Stoichiometry: Using a significant molar excess of ethylenediamine relative to Biotin-NHS is crucial to minimize the formation of the double-biotinylated byproduct.

Solvent: Anhydrous polar aprotic solvents like N,N'-Dimethylformamide (DMF) are commonly used to dissolve the reactants. amazonaws.com

Temperature and Time: The reaction is typically carried out at room temperature overnight under an inert atmosphere (e.g., nitrogen) to ensure complete conversion without degradation. amazonaws.com

pH Control: While NHS esters react with primary amines, careful pH management is essential. creative-diagnostics.com The reaction is often performed in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acid byproduct. amazonaws.com It is important to note that while NHS esters are primarily used for their reactivity towards amino groups, they can acylate other functional groups under certain conditions, necessitating controlled reaction parameters. nih.gov

A representative reaction for the synthesis of the key intermediate, N-(2-Aminoethyl) biotinamide, is summarized below.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| Biotin-NHS | Ethylenediamine | DMF | Room Temp, Overnight, N₂ | N-(2-Aminoethyl) biotinamide | 70% | amazonaws.com |

Maleimide Moiety Introduction Techniques

The second critical step is the introduction of the maleimide group onto the free primary amine of the N-(2-Aminoethyl) biotinamide intermediate. This is accomplished by reacting the intermediate with maleic anhydride. The reaction proceeds in two stages:

Amic Acid Formation: The primary amine attacks one of the carbonyl groups of maleic anhydride, opening the anhydride ring to form an intermediate maleamic acid.

Cyclodehydration: The maleamic acid is then cyclized to form the stable five-membered maleimide ring. This step is typically achieved by heating the intermediate with a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate.

The maleimide group is highly reactive towards sulfhydryl groups at a specific pH range, making it a valuable functionality for bioconjugation. researchgate.netthermofisher.com The reaction to form the maleimide must be carefully controlled, as the maleimide ring can undergo hydrolysis at pH values above 8.0. interchim.fr

Strategies for Linker Integration and Spacer Arm Design

In N-Biotinyl-N'-maleimido-ethylenediamine, the ethylenediamine molecule is the integrated linker or "spacer arm." The choice of linker is critical in designing crosslinkers as it influences the distance between the conjugated molecules, which can affect the stability and function of the resulting conjugate. sigmaaldrich.com

Short Spacer Arm: The ethylenediamine linker provides a short, flexible spacer. Short spacer arms are often employed in studies of intramolecular cross-linking or when the interacting sites on the target molecules are in close proximity. korambiotech.comhuji.ac.il

Hydrophilicity and Solubility: While the ethylenediamine linker is relatively simple, more complex linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can be used to increase the water solubility of the crosslinker and the resulting conjugate. thermofisher.combroadpharm.com This can help prevent the aggregation of labeled proteins in solution. thermofisher.com The design of the spacer arm is a key consideration for overcoming steric hindrance that might otherwise prevent the binding of the biotinylated molecule to avidin (B1170675) or streptavidin. sigmaaldrich.comnih.gov

Process Optimization for Scalable Synthesis

For large-scale production, process optimization focuses on maximizing yield, ensuring purity, and maintaining cost-effectiveness. Key strategies include:

Purification: Efficient purification methods are essential after each synthetic step. For the N-(2-Aminoethyl) biotinamide intermediate, purification often involves filtering off precipitates, evaporating the solvent, and precipitating the product in a non-polar solvent like hexane, followed by washing with a solvent like isopropanol (B130326) to remove unreacted starting materials and byproducts. amazonaws.com Final products and intermediates may require purification by column chromatography.

Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction, ensuring complete conversion before proceeding to the next step or workup. This minimizes side reactions and simplifies purification.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, structure, and purity of N-Biotinyl-N'-maleimido-ethylenediamine and its synthetic intermediates. clearsynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural confirmation. researchgate.net ¹H NMR provides information on the number and environment of protons, allowing for the verification of the biotin, ethylenediamine, and maleimide moieties. amazonaws.com For example, characteristic signals for the protons in the biotin ring system and the ethylene (B1197577) bridge can be identified. amazonaws.com

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound and its intermediates, confirming that the correct product has been formed. amazonaws.com The observed mass-to-charge ratio should match the calculated value for the expected molecular formula.

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final product. sigmaaldrich.com By using a suitable column and mobile phase, it can separate the target compound from any unreacted starting materials or side products, allowing for quantitative purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups present in the molecule. researchgate.netresearchgate.net Characteristic absorption bands for N-H bonds, C=O bonds (in the amide, urea, and maleimide groups), and C=C bonds (in the maleimide ring) would be expected in the spectrum.

The following table summarizes the application of these analytical methods in the characterization of N-Biotinyl-N'-maleimido-ethylenediamine.

| Analytical Method | Information Provided | Typical Application | Reference |

| ¹H NMR | Confirms the presence and connectivity of protons in the structure. | Structural elucidation of intermediates and final product. | amazonaws.comresearchgate.net |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Structural elucidation. | researchgate.net |

| ESI-MS | Determines the exact molecular weight. | Confirmation of product identity. | amazonaws.com |

| HPLC | Assesses the purity of the compound. | Quality control and final product analysis. | sigmaaldrich.com |

| FTIR | Identifies the presence of key functional groups (C=O, N-H, etc.). | Structural confirmation. | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of N-Biotinyl-N'-maleimido-ethylenediamine by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the biotin, ethylenediamine, and maleimide moieties. The protons of the maleimide group are typically observed as a sharp singlet at approximately 6.7 ppm. The methylene (B1212753) protons of the ethylenediamine linker adjacent to the amide and imide functionalities would present as multiplets in the range of 2.5-3.8 ppm. The protons within the biotin structure, including those on the ureido and tetrahydrothiophene (B86538) rings, would appear at their characteristic chemical shifts, generally between 1.3 and 4.5 ppm. The NH protons of the amide and ureido groups would be visible as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular framework. The carbonyl carbons of the maleimide and the ureido group of biotin are expected to resonate downfield, typically in the range of 170-175 ppm and around 163 ppm, respectively. The olefinic carbons of the maleimide ring would appear at approximately 134 ppm. The various methylene and methine carbons of the biotin and ethylenediamine components would be found upfield, generally between 25 and 62 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Maleimide (CH=CH) | ~6.7 | ~134 |

| Maleimide (C=O) | - | ~170 |

| Ethylenediamine (-CH₂-N(imide)) | ~3.7 | ~38 |

| Ethylenediamine (-CH₂-NH(amide)) | ~3.3 | ~39 |

| Biotin (Ureido C=O) | - | ~163 |

| Biotin (Amide C=O) | - | ~173 |

| Biotin (CH, CH₂) | 1.3 - 4.5 | 25 - 62 |

| Amide (NH) | Variable | - |

| Ureido (NH) | Variable | - |

Note: Predicted values are based on the analysis of the individual components and related structures. Actual chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of N-Biotinyl-N'-maleimido-ethylenediamine. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₆H₂₁N₅O₄S.

In addition to the precise molecular weight, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. Common fragmentation pathways would include cleavage of the amide bond linking the biotin and ethylenediamine moieties, as well as fragmentation within the biotin ring structure. These signature fragment ions provide definitive structural confirmation.

Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₆H₂₂N₅O₄S⁺ | 396.1393 |

| [M+Na]⁺ | C₁₆H₂₁N₅NaO₄S⁺ | 418.1212 |

Infrared (IR) and Raman Spectroscopy for Functional Group Verification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the various functional groups present in N-Biotinyl-N'-maleimido-ethylenediamine.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibrations of the maleimide group. The amide C=O stretch from the biotinyl moiety is expected to appear around 1640 cm⁻¹ (Amide I band). The N-H stretching vibrations of the ureido and amide groups would be observed as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic portions of the molecule would be present in the 2850-2960 cm⁻¹ range. The characteristic C=C stretching of the maleimide may be observed around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the key functional groups. The symmetric C=C stretching of the maleimide ring, which may be weak in the IR spectrum, often gives a strong Raman signal. The various C-C and C-N stretching vibrations throughout the molecule would also be Raman active.

Key Infrared Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Amide & Ureido) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Maleimide) | Stretching | ~1700 |

| C=O (Amide I) | Stretching | ~1640 |

| C=C (Maleimide) | Stretching | ~1550 |

| N-H (Amide II) | Bending | ~1540 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of N-Biotinyl-N'-maleimido-ethylenediamine and for separating it from starting materials, by-products, and any potential isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity analysis. A C18 column is typically used with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a UV detector, monitoring at a wavelength where the maleimide or biotin moiety absorbs, typically around 210-220 nm or 254 nm. A successful separation would show a single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. A purity level of ≥95% is often required for use in sensitive biological applications. sigmaaldrich.com A patent for an HPLC method for a biotin intermediate suggests using a C18-WCX mixed column with an acetonitrile-phosphate buffer mobile phase and detection between 195-220 nm. wipo.int

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment. A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a polar and a less polar organic solvent, such as dichloromethane (B109758) and methanol. Visualization of the spots can be achieved using UV light or by staining with a reagent like potassium permanganate.

Mechanistic and Kinetic Investigations of N Biotinyl N Maleimido Ethylenediamine Reactivity

Thiol-Maleimide Conjugation: Reaction Mechanisms and Kinetics

The conjugation of N-Biotinyl-N'-maleimido-ethylenediamine to thiol-containing molecules, such as proteins with cysteine residues, proceeds via a thiol-maleimide reaction. This reaction is a cornerstone of bioconjugation due to its high specificity for thiols and rapid kinetics under mild, aqueous conditions. nih.gov

Detailed Mechanism of Michael Addition with Sulfhydryl Groups

The core of the thiol-maleimide conjugation is a Michael-type addition reaction. nih.govresearchgate.net In this mechanism, the nucleophilic thiolate anion (RS⁻) attacks one of the electrophilic carbon atoms of the α,β-unsaturated double bond within the maleimide (B117702) ring. bachem.comyoutube.com This attack leads to the formation of a stable, covalent thioether bond, resulting in a thiosuccinimide derivative. researchgate.net The high reactivity of the maleimide is attributed to the electron-withdrawing nature of the two adjacent carbonyl groups, which polarizes the double bond and makes it susceptible to nucleophilic attack. nih.gov

The reaction is highly chemoselective for thiols, particularly at a pH range of 6.5-7.5. nih.govresearchgate.net Under these conditions, the reaction with thiols is approximately 1,000 times faster than with amines, such as the ε-amino group of lysine. nih.govresearchgate.net This selectivity is due to the lower pKa of the thiol group compared to the amino group, leading to a higher concentration of the more nucleophilic thiolate anion at this pH. nih.gov

Influence of pH, Solvent Systems, and Catalytic Species on Reaction Efficiency and Selectivity

Several factors can influence the efficiency and selectivity of the thiol-maleimide conjugation:

pH: The reaction rate is significantly dependent on the pH of the medium. researchgate.net The optimal pH range for the reaction is typically between 6.5 and 7.5. nih.govresearchgate.net Below this range, the concentration of the reactive thiolate anion decreases, slowing down the reaction. Above pH 7.5, the risk of side reactions with amines increases, and the maleimide ring itself becomes more susceptible to hydrolysis. researchgate.nettocris.com At basic pH, an intramolecular rearrangement to a thiazine (B8601807) derivative can also occur if the thiol is part of an N-terminal cysteine. bachem.comnih.gov

Solvent Systems: The choice of solvent can impact the reaction kinetics. nih.gov While the reaction is often performed in aqueous buffers to maintain the native conformation of biomolecules, organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants. researchgate.nettocris.com However, the solvent polarity can affect the reaction yield. nih.gov For instance, the reaction may not proceed in acetonitrile (B52724). nih.gov

Thermodynamic and Kinetic Stability of Thioether Linkages

The thermodynamic and kinetic stability of protein structures, such as nanobodies, can be analyzed to understand their behavior under different conditions, which is relevant when considering the stability of the entire bioconjugate. nih.gov

| Condition | Effect on Thioether Linkage Stability | Reference |

|---|---|---|

| Physiological pH (7.4) | Susceptible to retro-Michael reaction and thiol exchange. | nih.gov |

| High pH | Increased rate of succinimide (B58015) ring hydrolysis, leading to a more stable, ring-opened product. | researchgate.netprolynxinc.com |

| Presence of electron-withdrawing N-substituents | Accelerates the rate of ring-opening hydrolysis, enhancing stability. | prolynxinc.com |

Considerations for Thiol Exchange and Reversibility of Maleimide Adducts

A significant consideration for maleimide-thiol conjugates is the potential for a retro-Michael reaction, where the thioether bond breaks, and the original thiol and maleimide are regenerated. nih.govresearchgate.netnih.gov This reversibility can lead to thiol exchange, where the maleimide is transferred to another thiol-containing molecule, such as glutathione, which is abundant in the cellular environment. nih.govd-nb.infonih.gov This can result in the loss of the intended conjugate and potential off-target effects. d-nb.infonih.gov

The rate of the retro-Michael reaction and subsequent thiol exchange can be influenced by the structure of the thiol donor. nih.govresearchgate.net For instance, adducts with some thiols show half-lives of conversion ranging from 20 to 80 hours in the presence of glutathione. nih.govresearchgate.net Strategies to overcome this instability include the intentional hydrolysis of the succinimide ring to form a stable, ring-opened product or the use of alternative chemistries that form more stable linkages. prolynxinc.comcreativepegworks.com

Biotin-Ligand (Streptavidin/Avidin) Recognition: Binding Principles and Characteristics

The biotin (B1667282) moiety of N-Biotinyl-N'-maleimido-ethylenediamine facilitates its strong and specific interaction with the proteins streptavidin and avidin (B1170675). This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited in various biological assays and applications. nih.govaatbio.com

Molecular Forces Governing the High Affinity and Specificity of Biotin-Streptavidin Interaction

The exceptionally high affinity of the biotin-streptavidin interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, is the result of a combination of several molecular forces. aatbio.comacs.orgthermofisher.com Streptavidin is a tetrameric protein, with each monomer containing a binding site for one biotin molecule. nih.govaatbio.com

The key molecular interactions contributing to this tight binding include:

Hydrogen Bonding: An extensive network of hydrogen bonds forms between the biotin molecule and amino acid residues in the streptavidin binding pocket. nih.govnih.gov These interactions are crucial for the large negative Gibbs free energy change (ΔG°′) associated with binding. nih.gov

Hydrophobic Interactions: The hydrophobic valeryl tail of biotin fits into a hydrophobic pocket in the streptavidin monomer, contributing significantly to the binding affinity. nih.gov

Van der Waals Forces: Numerous van der Waals contacts between biotin and the amino acids lining the binding pocket further stabilize the complex.

Structural Complementarity: The shape of the biotin molecule is highly complementary to the streptavidin binding pocket, often described by a "lock-and-key" model, although dynamic "induced-fit" motions also play a role. pnas.org

The combination of these forces results in a very stable complex that can withstand harsh conditions such as extremes of pH, temperature, and the presence of organic solvents and denaturing agents. aatbio.comacs.orgthermofisher.com The unbinding force of a single streptavidin-biotin complex has been measured to be approximately 257 ± 25 pN. harvard.edu

| Molecular Force | Contribution to Biotin-Streptavidin Binding | Reference |

|---|---|---|

| Hydrogen Bonding | Extensive network contributes to high affinity and specificity. | nih.govnih.gov |

| Hydrophobic Interactions | The valeryl tail of biotin fits into a hydrophobic pocket. | nih.gov |

| Van der Waals Forces | Numerous contacts enhance the stability of the complex. | - |

| Structural Complementarity | "Lock-and-key" fit with induced-fit motions. | pnas.org |

Binding Stoichiometry and Conformational Changes upon Complex Formation

The interaction between biotin, the functional headgroup of N-Biotinyl-N'-maleimido-ethylenediamine, and streptavidin is characterized by a precise and stable binding stoichiometry. Streptavidin is a homotetrameric protein, meaning it is composed of four identical subunits. wikipedia.orgnanotempertech.com Each of these subunits contains a single binding site for a biotin molecule. harvard.edu Consequently, one molecule of streptavidin can bind a total of four biotin molecules, establishing a well-defined 4:1 binding ratio. rsc.org This tetravalency is a key feature exploited in many biotechnological applications for signal amplification and the crosslinking of biotinylated molecules. thermofisher.com Isothermal titration calorimetry (ITC) experiments have empirically confirmed this stoichiometry, measuring a binding ratio of approximately 4.3 biotin molecules per streptavidin tetramer. nih.gov

The formation of the biotin-streptavidin complex is not a simple lock-and-key interaction; it involves significant and cooperative conformational changes within the streptavidin protein. nih.gov Upon binding biotin, the streptavidin structure becomes tighter and more ordered, leading to a dramatic increase in its thermal stability. nih.govresearchgate.net The midpoint temperature of thermal denaturation (Tm) for unliganded streptavidin is approximately 75°C, whereas for the fully saturated biotin-streptavidin complex, this increases to 112°C. nih.govresearchgate.net

Dissociation Kinetics and Binding Constant Determination (K_d)

The binding between biotin and streptavidin is renowned as one of the strongest non-covalent interactions known in nature. wikipedia.org This extraordinary affinity is quantified by its dissociation constant (K_d), which is exceptionally low, typically reported to be in the femtomolar (fM) range. Scientific literature places the K_d value on the order of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgthermofisher.comresearchgate.netacs.org Some measurements suggest it may be as low as 10⁻¹⁶ M. harvard.edu This indicates an extremely stable complex that dissociates very slowly once formed.

The kinetics of this interaction are characterized by a very rapid association rate (k_on) and an extremely slow dissociation rate (k_off). The bond formation is rapid, and the resulting complex is highly resistant to dissociation, even under harsh conditions such as extreme pH, high temperatures, or the presence of denaturing agents and organic solvents. thermofisher.comacs.org

Direct measurement of the dissociation rate constant (k_off) confirms the stability of the complex. Using methods such as radiolabeled biotin assays and electrospray ionization mass spectrometry (ESI-MS), the k_off for the biotin-streptavidin complex has been determined. nih.govosakafu-u.ac.jp These studies show that the dissociation is a slow process, with reported k_off values varying depending on the specific conditions and streptavidin variant, but generally falling within the 10⁻⁴ to 10⁻⁶ s⁻¹ range. researchgate.net For instance, one study measured a k_off of 2.4 x 10⁻⁶ s⁻¹ for underivatized streptavidin. nih.gov The combination of a fast on-rate and a slow off-rate results in the near-irreversible binding that is the hallmark of the biotin-streptavidin system.

| Parameter | Reported Value | Reference |

|---|---|---|

| Dissociation Constant (K_d) | ~10⁻¹⁴ to 10⁻¹⁵ M | wikipedia.orgrsc.orgthermofisher.comresearchgate.netacs.org |

| Dissociation Constant (K_d) | 10⁻¹³ to 10⁻¹⁶ M | harvard.edu |

| Dissociation Rate Constant (k_off) | 2.4 x 10⁻⁶ s⁻¹ | nih.gov |

| Dissociation Rate Constant (k_off) range | 10⁻⁴ to 10⁻⁶ s⁻¹ | researchgate.net |

| Association Rate Constant (k_on) | 7.5 x 10⁷ M⁻¹s⁻¹ | nih.gov |

Impact of Spacer Arm Length and Composition on Biotin Accessibility and Binding Efficiency

The spacer arm of a biotinylation reagent, which connects the biotin moiety to the reactive group (in this case, maleimide), plays a critical role in the efficiency of the biotin-streptavidin interaction. The N-Biotinyl-N'-maleimido-ethylenediamine molecule features a short and flexible spacer composed of an ethylenediamine (B42938) linker. The length and chemical nature of this spacer can significantly influence the ability of the biotin group to access the deep binding pocket of the streptavidin molecule, particularly when the biotin is conjugated to a large macromolecule like a protein or antibody.

Steric hindrance is a major factor that can impede binding. nii.ac.jp If the spacer arm is too short, the bulk of the conjugated molecule can physically block the biotin from effectively docking with streptavidin. nii.ac.jpnih.gov Research has shown that increasing the length of the spacer arm can lead to improved binding characteristics. osakafu-u.ac.jp In one study comparing biotinylation reagents with different spacer lengths, a better dose-response curve in a competitive assay was observed as the length of the spacer arm increased, suggesting reduced steric hindrance and more efficient binding of an enzyme-labeled streptavidin conjugate. osakafu-u.ac.jp

The flexibility of the spacer is also an important attribute. A flexible spacer allows the biotin group to orient itself optimally for entry into the streptavidin binding pocket and enables the bound protein complex to adopt a more favorable conformation, minimizing repulsive forces. nih.gov While the ethylenediamine spacer in N-Biotinyl-N'-maleimido-ethylenediamine is relatively short, its flexibility provides some degree of freedom for the biotin headgroup. For applications where significant steric hindrance is anticipated, biotinylation reagents with longer, more hydrophilic spacers, such as those incorporating polyethylene (B3416737) glycol (PEG), are often utilized to maximize binding efficiency. thermofisher.com These longer spacers can extend the biotin group further away from the surface of the conjugated molecule, greatly improving its accessibility to streptavidin.

| Biotinylation Reagent | Spacer Arm Length (nm) | Observed Effect on Binding | Reference |

|---|---|---|---|

| PFP-biotin | 0.96 | Lower dose-response compared to longer spacers | osakafu-u.ac.jp |

| NHS-biotin | 1.35 | Intermediate dose-response | osakafu-u.ac.jp |

| Sulfo-NHS-LC-biotin | 2.24 | Improved dose-response | osakafu-u.ac.jp |

| NHS-LC-LC-biotin | 3.05 | Good dose-response curve, suggesting reduced steric hindrance | osakafu-u.ac.jp |

| Maleimide-PEG2-Biotin | 2.91 | Hydrophilic spacer designed to reduce steric hindrance and aggregation | thermofisher.com |

Advanced Methodologies and Experimental Design Utilizing N Biotinyl N Maleimido Ethylenediamine

Integration with Microfluidic Platforms and High-Throughput Screening Systems

The robust and specific nature of the reactions involving N-Biotinyl-N'-maleimido-ethylenediamine makes it highly suitable for automated and miniaturized systems.

Microfluidic Platforms: Microfluidic devices, particularly paper-based analytical devices (μPADs), often rely on the precise immobilization of reagents in small channels. nih.gov The biotin-streptavidin interaction is a cornerstone of many such platforms for detecting antibodies and other biomolecules in a colorimetric or fluorescent readout. nih.gov N-Biotinyl-N'-maleimido-ethylenediamine can be used to functionalize the surface of microfluidic channels (e.g., nitrocellulose or polymer-based) by first introducing thiol groups onto the surface, followed by reaction with the linker. This creates a stable biotinylated surface ready for the immobilization of streptavidin-conjugated reporter enzymes, facilitating the development of simple, low-cost diagnostic assays like ELISAs in a microfluidic format. nih.gov

High-Throughput Screening (HTS): HTS methodologies are essential for modern drug discovery, enabling the rapid testing of vast compound libraries. nih.gov Many HTS assays, including fluorescence polarization, FRET, and various binding assays, depend on the stable immobilization of a target molecule. nih.gov The biotin-maleimide linker is ideal for this purpose. A protein of interest can be engineered to contain a unique cysteine residue, which is then specifically labeled with N-Biotinyl-N'-maleimido-ethylenediamine. This biotinylated protein can be easily immobilized on streptavidin-coated microplates, beads, or sensor chips for automated screening. rug.nl This "on-the-fly" synthesis and screening approach accelerates the discovery process by integrating chemical synthesis with biological testing in a miniaturized format. rug.nlrsc.org

Methodological Frameworks for Multivalent Bioconjugate Assembly

Multivalent systems, which present multiple copies of a binding molecule, often exhibit significantly enhanced avidity and biological activity compared to their monomeric counterparts. N-Biotinyl-N'-maleimido-ethylenediamine is instrumental in constructing such complex architectures.

A key framework involves using a central scaffold, such as a star polymer or dendrimer, which can be functionalized to present multiple reactive sites. nih.gov For example, a four-armed star polymer synthesized by RAFT polymerization can be modified to have a maleimide (B117702) group at the end of each arm. nih.gov These maleimide groups can then react with a thiol-containing protein or peptide, resulting in a multimeric conjugate. If the goal is to create a multivalent biotinylated structure, the scaffold could be functionalized with thiol groups, which would then react with N-Biotinyl-N'-maleimido-ethylenediamine to attach a biotin (B1667282) molecule to each arm. This multivalent biotin scaffold can then bind multiple streptavidin-conjugated molecules, acting as a signal amplification platform or a highly avid targeting agent. This strategy provides a straightforward method to generate site-selective multimeric conjugates for applications in nanotechnology and medicine. nih.gov

Development of Cleavable and Reversible Biotinylation Strategies

While the strength of the biotin-streptavidin interaction is a major advantage, it can complicate the recovery of captured molecules for downstream analysis, such as mass spectrometry. To address this, cleavable biotinylation reagents have been developed.

These reagents incorporate a chemically labile bond within the spacer arm connecting the biotin and the reactive group. tum.de A common strategy is to include a disulfide bond (-S-S-), which is stable under normal physiological conditions but can be readily cleaved by mild reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. interchim.frnih.gov

A cleavable version of N-Biotinyl-N'-maleimido-ethylenediamine would involve replacing the stable ethylenediamine (B42938) spacer with a linker containing a disulfide bridge. This would create a reagent that still allows for the specific labeling of thiol groups via the maleimide and high-affinity capture via the biotin. However, after capture on a streptavidin support, the conjugated molecule can be released by adding a reducing agent, which breaks the disulfide bond, leaving the biotin tag attached to the capture resin. nih.gov This approach is particularly valuable in chemical proteomics for the enrichment and identification of modified proteins, as it allows for the efficient elution of targets without the harsh conditions that can denature proteins or interfere with subsequent analysis. nih.govnih.gov

Table 2: Comparison of Standard vs. Cleavable Biotinylation

| Feature | Standard N-Biotinyl-N'-maleimido-ethylenediamine | Disulfide-Based Cleavable Analogue |

|---|---|---|

| Linker Stability | Highly stable thioether and amide bonds. | Stable, but contains a reducible disulfide bond. |

| Target Reaction | Covalent linkage to thiol groups via maleimide. lumiprobe.com | Covalent linkage to thiol groups via maleimide. nih.gov |

| Capture | Strong, essentially irreversible binding to streptavidin. interchim.fr | Strong binding to streptavidin. nih.gov |

| Elution/Recovery | Requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE buffer). | Mild, non-denaturing conditions using reducing agents (e.g., DTT). nih.gov |

| Primary Use Case | Stable immobilization, detection, and signal amplification where recovery is not needed. | Affinity purification, enrichment of target molecules for downstream analysis (e.g., mass spectrometry). nih.gov |

Applications of N Biotinyl N Maleimido Ethylenediamine in Contemporary Biomedical and Chemical Research

Proteomics and Functional Protein Analysis

The study of proteins, their functions, and their interactions is fundamental to understanding cellular processes. N-Biotinyl-N'-maleimido-ethylenediamine serves as a powerful reagent in proteomics by enabling the selective biotinylation of proteins containing cysteine residues. The maleimide (B117702) group reacts specifically with the sulfhydryl (-SH) group of cysteine, forming a stable covalent bond. The attached biotin (B1667282) then acts as a high-affinity handle for interaction with avidin (B1170675) or streptavidin, facilitating a range of proteomic analyses.

Affinity Purification and Enrichment of Protein Complexes

Affinity purification is a technique used to isolate a specific protein or protein complex from a heterogeneous mixture. The high-affinity interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent interactions known in nature, making it an ideal system for this purpose.

By treating a cell lysate with N-Biotinyl-N'-maleimido-ethylenediamine, proteins with accessible cysteine residues are biotinylated. These biotin-labeled proteins, along with their interacting partners, can then be captured on a solid support coated with streptavidin, such as agarose beads. Unbound proteins are washed away, and the purified protein complexes can be eluted for further analysis. This method is particularly useful for studying protein-protein interactions and for isolating low-abundance proteins that are difficult to purify using other methods.

For instance, in proximity ligation assays (PLAs), antibodies conjugated to oligonucleotides are used to detect protein-protein interactions. The signal can be amplified and detected through the use of biotinylated probes that bind to the amplified DNA, which can then be captured and quantified using streptavidin-coated surfaces.

Table 1: Representative Data for Affinity Purification of a Cysteine-Containing Protein Complex

| Step | Sample | Target Protein Concentration (ng/μL) | Purity (%) |

|---|---|---|---|

| 1 | Crude Cell Lysate | 5 | <1 |

| 2 | Biotinylation with N-Biotinyl-N'-maleimido-ethylenediamine | 5 | <1 |

| 3 | Streptavidin-Agarose Pulldown | 150 | >90 |

Mass Spectrometry-Based Proteomic Profiling of Biotinylated Proteins and Peptides

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify proteins in complex samples. N-Biotinyl-N'-maleimido-ethylenediamine facilitates MS-based proteomic profiling by enabling the selective enrichment of cysteine-containing proteins and peptides.

After biotinylation of a proteome with N-Biotinyl-N'-maleimido-ethylenediamine, the proteins are typically digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then incubated with streptavidin-coated beads to capture the biotinylated peptides. These enriched peptides can then be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of the peptides in the mass spectrometer allows for their sequencing and the identification of the corresponding proteins. This approach is invaluable for identifying proteins that undergo changes in cysteine accessibility due to conformational changes or post-translational modifications.

A common challenge in this method is the potential for hydrolysis and oxidation of the maleimide-adduct, which can lead to mass shifts and complicate data analysis. Careful optimization of sample preparation protocols is crucial to minimize these artifacts proteomics.com.au.

Characterization of Protein Structure and Dynamics using Crosslinking-Mass Spectrometry

Crosslinking-mass spectrometry (XL-MS) is a technique used to study protein structure and protein-protein interactions by covalently linking amino acid residues that are in close proximity. While N-Biotinyl-N'-maleimido-ethylenediamine is not a crosslinker itself, its principles are applied in the design of more complex, trifunctional crosslinkers.

These specialized crosslinkers contain two reactive groups to link proteins and a biotin tag for enrichment. One common strategy involves a photo-reactive group and a cysteine-reactive maleimide group, with a biotin moiety attached to the spacer arm. This allows for the capture of transient or weak interactions. After crosslinking, the protein complexes are digested, and the biotinylated crosslinked peptides are enriched using streptavidin affinity chromatography before MS analysis. The identification of these crosslinked peptides provides distance constraints that can be used to model the three-dimensional structure of proteins and their complexes.

Immunoassay Development and Advanced Diagnostic Research

Immunoassays are widely used in research and diagnostics to detect and quantify specific molecules, typically proteins. The biotin-streptavidin system, enabled by reagents like N-Biotinyl-N'-maleimido-ethylenediamine, is frequently employed to enhance the sensitivity and versatility of these assays.

Design of Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Assays

In an ELISA, an antibody or antigen is immobilized on a solid surface to capture the target molecule. The detection is then achieved using a labeled antibody. Biotinylating a detection antibody with N-Biotinyl-N'-maleimido-ethylenediamine allows for an amplified signal. After the biotinylated antibody binds to the target, an enzyme-conjugated streptavidin is added. The streptavidin binds to the biotin, and the enzyme catalyzes a colorimetric or chemiluminescent reaction, providing a highly sensitive readout. This signal amplification is a key advantage of using the biotin-streptavidin system in ELISAs uwa.edu.auplos.org.

Lateral flow assays (LFAs) are rapid diagnostic tests, such as pregnancy tests. In some LFA formats, biotinylated antibodies or antigens are used to capture the analyte on a test line that is coated with streptavidin. The analyte is mixed with labeled detection particles (e.g., gold nanoparticles) and flows along a strip. The capture of the complex at the test line results in a visible signal. The use of biotinylation provides a robust and specific capture mechanism in these assays.

Table 2: Comparison of a Standard ELISA and a Biotin-Streptavidin ELISA

| Assay Type | Limit of Detection (LOD) | Signal-to-Noise Ratio |

|---|---|---|

| Standard ELISA | 100 pg/mL | 15 |

Development of Novel Biosensors and Biochips for Analyte Detection

The high specificity of the biotin-streptavidin interaction is a cornerstone of many biosensor and biochip technologies. N-Biotinyl-N'-maleimido-ethylenediamine is instrumental in this context, acting as a molecular bridge to immobilize biological recognition elements onto sensor surfaces. The process typically involves a two-step strategy. First, a biomolecule containing a free thiol group, such as a protein, antibody, or a thiol-modified oligonucleotide, is reacted with N-Biotinyl-N'-maleimido-ethylenediamine. This reaction covalently attaches the biotin moiety to the biomolecule.

In the second step, the resulting biotinylated biomolecule is introduced to a sensor surface that has been pre-coated with streptavidin or avidin. The powerful interaction between biotin and streptavidin ensures the stable and oriented immobilization of the biomolecule on the sensor chip. This oriented immobilization is often crucial for maintaining the biological activity of the recognition element, thereby enhancing the sensitivity and reliability of the biosensor. This methodology has been successfully employed in the development of various biosensor platforms, including those based on optical and electrochemical detection methods, for the sensitive detection of a wide range of analytes.

Targeted Molecular Delivery System Research (Pre-Clinical & Conceptual)

The principles of biotin-maleimide conjugation are being extensively explored in the preclinical and conceptual design of targeted molecular delivery systems. The aim is to enhance the therapeutic efficacy of drugs by ensuring they accumulate at the site of disease while minimizing off-target effects.

Functionalization of Nanocarriers (Liposomes, Nanoparticles) for Ligand-Directed Targeting

N-Biotinyl-N'-maleimido-ethylenediamine is employed to functionalize the surface of nanocarriers, such as liposomes and nanoparticles, for targeted drug delivery. dojindo.com In this approach, the maleimide group of the linker is used to conjugate with thiol groups present on the surface of the nanocarrier. This process results in a nanocarrier decorated with biotin molecules.

These biotinylated nanocarriers can then be linked to targeting ligands, such as antibodies or peptides, that are themselves conjugated to streptavidin. This modular approach allows for the creation of highly specific drug delivery vehicles. For example, an antibody that recognizes a tumor-specific antigen can be conjugated to streptavidin and then bound to the biotinylated, drug-loaded nanocarrier. When introduced into a biological system, this complex is designed to selectively bind to and be internalized by cancer cells, thereby delivering the therapeutic payload directly to the target site. This strategy is being investigated for various therapeutic areas, most notably in oncology. dojindo.com

Investigating Conjugate Stability and Release Mechanisms in Simulated Biological Environments

The stability of the linkage between the drug and the delivery system is a critical factor in the design of effective targeted therapies. The thioether bond formed between the maleimide group of N-Biotinyl-N'-maleimido-ethylenediamine and a thiol-containing molecule is generally stable. However, research has shown that this bond can undergo a retro-Michael reaction, particularly in the presence of high concentrations of other thiols, such as glutathione, which is found in the intracellular environment. dojindo.combiotium.com

This potential for cleavage can be exploited as a controlled release mechanism. dojindo.combiotium.com For instance, a drug could be designed to be released from its carrier once it enters a cell, due to the high intracellular glutathione concentration. Conversely, if stable conjugation is desired, the stability of the thioether linkage can be enhanced. Hydrolysis of the succinimide (B58015) ring within the linker to a succinamic acid form renders the conjugate significantly more resistant to thiol exchange, thereby preventing premature drug release. medchemexpress.com Researchers are actively investigating how to modulate the stability of this linkage to achieve desired release profiles in different simulated biological environments.

| Linker Component | Bond Type | Stability Characteristics | Potential Release Mechanism |

| Maleimide | Thioether | Stable, but susceptible to retro-Michael reaction in high thiol environments. | Thiol exchange (e.g., with intracellular glutathione). |

| Hydrolyzed Succinimide | Thioether | Significantly more stable and resistant to thiol exchange. | Generally non-releasable via thiol exchange. |

| Biotin | Non-covalent | Extremely strong and stable interaction with streptavidin. | Not typically a release mechanism unless cleavable biotin analogs are used. |

Design Principles for PROTACs and Other Proximity-Inducing Systems (Conceptual Linker Role)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. A PROTAC consists of a ligand that binds to the target protein and another ligand that binds to an E3 ligase, connected by a chemical linker. The nature of this linker is critical for the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, for the efficiency of protein degradation.

Conceptually, a linker like N-Biotinyl-N'-maleimido-ethylenediamine could be incorporated into the design of PROTACs and other proximity-inducing systems. The maleimide group could serve as a point of attachment to a ligand for the protein of interest, provided that the ligand possesses a suitable thiol group. The biotin end of the linker could then be used as a versatile handle. For example, it could be used to attach the PROTAC to a larger scaffold or to a streptavidin-conjugated E3 ligase ligand. While the direct application of this specific linker in published PROTAC literature is not prominent, its chemical functionalities align with the modular design principles of these emerging therapeutic modalities. The ability to conjugate to proteins via the maleimide and provide a high-affinity binding site with the biotin moiety makes it a conceptually viable component for the construction of novel proximity-inducing molecules.

Cell Biology and Imaging Probe Development

The specific and high-affinity interaction between biotin and streptavidin is widely exploited in cell biology for the detection and visualization of cellular components. N-Biotinyl-N'-maleimido-ethylenediamine facilitates this by enabling the targeted biotinylation of proteins and other molecules within cells.

Fluorescent Labeling of Cellular Components for Microscopy Applications

N-Biotinyl-N'-maleimido-ethylenediamine is a key reagent in a powerful two-step method for the fluorescent labeling of cellular components in microscopy. dojindo.comdojindo.com In the first step, a target protein or other thiol-containing molecule within a cell or tissue sample is labeled with N-Biotinyl-N'-maleimido-ethylenediamine. This covalently attaches a biotin tag to the molecule of interest.

In the second step, the sample is incubated with a fluorescently labeled streptavidin or avidin conjugate. dojindo.comdojindo.com The streptavidin binds with high affinity and specificity to the biotin tag, thereby labeling the target molecule with the fluorescent probe. This indirect labeling method offers several advantages, including signal amplification, as multiple fluorescent streptavidin molecules can potentially bind to a single biotinylated target, and versatility, as a wide variety of fluorescently labeled streptavidins are commercially available. This technique is widely used to visualize the localization and dynamics of specific proteins and other cellular structures using fluorescence microscopy.

| Step | Reagent | Purpose | Outcome |

| 1 | N-Biotinyl-N'-maleimido-ethylenediamine | Covalently attach biotin to a thiol-containing target molecule. | Biotinylated target molecule. |

| 2 | Fluorescently labeled streptavidin/avidin | Bind to the biotin tag on the target molecule. | Fluorescently labeled target molecule ready for microscopy. |

Investigating Membrane Protein Dynamics and Receptor Localization

The study of membrane proteins, including their dynamic movements and precise localization within the cell membrane, is fundamental to understanding cellular signaling, transport, and function. N-Biotinyl-N'-maleimido-ethylenediamine provides a powerful tool for labeling these proteins, thereby facilitating their visualization and tracking.

The primary mechanism of action involves the specific reaction of the maleimide group with the sulfhydryl (-SH) group of cysteine residues present in the extracellular domains of membrane proteins. This reaction forms a stable thioether bond, effectively tagging the protein with a biotin molecule. nih.gov The high specificity of the maleimide-thiol reaction allows for targeted labeling of proteins, minimizing off-target effects, particularly when performed within a pH range of 6.5-7.5. nih.gov

Once biotinylated, the membrane proteins can be detected and tracked using fluorescently labeled avidin or streptavidin conjugates. The remarkable affinity of the biotin-avidin interaction ensures a strong and lasting signal. This enables researchers to employ advanced imaging techniques, such as single-molecule imaging and fluorescence resonance energy transfer (FRET), to study the lateral diffusion, clustering, and internalization of receptors on the cell surface.

While direct studies specifying N-Biotinyl-N'-maleimido-ethylenediamine for single-molecule imaging of membrane proteins are not extensively detailed in the available research, the principles of using maleimide-functionalized dyes for such purposes are well-established. mdpi.comcube-biotech.com For instance, the labeling of cysteine-containing membrane proteins with thiol-reactive fluorophores is a common strategy for exploring their functions and structural dynamics. mdpi.com The use of biotinylation, in general, is a widely accepted method for studying cell surface proteins and identifying receptors involved in various cellular processes. nih.govmedchemexpress.com

| Parameter | Description |

| Target Molecule | Membrane proteins with accessible cysteine residues |

| Reactive Group | Maleimide |

| Target Functional Group | Sulfhydryl (-SH) on cysteine |

| Bond Formed | Stable thioether bond |

| Detection Principle | High-affinity binding of biotin to avidin/streptavidin conjugates |

| Applicable Techniques | Fluorescence Microscopy, Single-Molecule Imaging, FRET, Western Blotting |

Materials Science and Nanotechnology

The versatility of N-Biotinyl-N'-maleimido-ethylenediamine extends beyond the study of membrane proteins into the realm of materials science and nanotechnology, where it is used to create bio-functionalized surfaces and advanced biomaterials.

The development of surfaces that can control and direct cell behavior is a cornerstone of tissue engineering and cell biology research. N-Biotinyl-N'-maleimido-ethylenediamine can be used to immobilize proteins and other biomolecules onto various substrates, thereby creating surfaces that mimic the natural extracellular matrix (ECM).

The process typically involves first modifying a surface with avidin or streptavidin. Subsequently, a solution containing a protein of interest, such as fibronectin or laminin, that has been previously biotinylated using N-Biotinyl-N'-maleimido-ethylenediamine, is introduced. The high-affinity interaction between biotin and streptavidin ensures the stable attachment of the protein to the surface. This method allows for the creation of patterned surfaces with specific proteins to study cell adhesion, migration, and differentiation in a controlled environment. nih.gov

Research has demonstrated that neuronal cells, when cultured on hydrogel surfaces patterned with biotinylated laminin, exhibit selective adhesion and significant neurite extension. nih.gov This highlights the utility of this approach in creating environments that can guide neuronal growth and synapse formation.

| Surface Modification Step | Reagents/Components | Purpose |

| Substrate Functionalization | Avidin or Streptavidin | To create a high-affinity binding layer |

| Protein Biotinylation | N-Biotinyl-N'-maleimido-ethylenediamine, ECM protein (e.g., laminin) | To attach a biotin handle to the protein of interest |

| Surface Bio-functionalization | Biotinylated ECM protein | To immobilize the protein onto the avidinated surface |

| Cell Seeding | Desired cell type (e.g., neurons) | To study cell behavior on the functionalized surface |

Hydrogels and polymer scaffolds are widely used in tissue engineering and regenerative medicine to provide a supportive three-dimensional environment for cell growth and tissue formation. researchgate.net N-Biotinyl-N'-maleimido-ethylenediamine can be incorporated into these materials to introduce biotin functionality, which can then be used for a variety of purposes.

One application involves the creation of hydrogels where the crosslinking is mediated by the biotin-avidin interaction. uea.ac.uk In this approach, a polymer backbone, such as polyethylene (B3416737) glycol (PEG), is functionalized with both maleimide and biotin groups. The maleimide groups can react with thiol-containing crosslinkers to form the primary hydrogel network, while the biotin moieties remain available for subsequent interactions.

These biotinylated hydrogels can be used to immobilize growth factors or other signaling molecules that have been conjugated to avidin or streptavidin. This allows for the controlled presentation of bioactive cues to encapsulated cells, thereby influencing their behavior and promoting tissue regeneration. Furthermore, the biotin groups can serve as attachment points for cell adhesion ligands, enhancing the biocompatibility and cell-interactive properties of the scaffold.

The use of maleimide-based crosslinking in PEG hydrogels offers several advantages, including rapid and efficient gelation under mild conditions, which is crucial for encapsulating living cells. nih.gov The ability to tailor the mechanical properties and bio-functionality of these hydrogels makes them highly attractive for a wide range of tissue engineering applications.

| Component | Function |

| Polymer Backbone (e.g., PEG) | Provides the structural framework of the hydrogel/scaffold |

| N-Biotinyl-N'-maleimido-ethylenediamine | Introduces biotin functionality to the polymer backbone |

| Thiol-containing crosslinker | Reacts with maleimide groups to form the hydrogel network |

| Avidin/Streptavidin-conjugated biomolecules | Can be immobilized within the hydrogel via biotin-avidin binding |

Future Directions and Emerging Research Avenues for N Biotinyl N Maleimido Ethylenediamine Chemistry

Development of Next-Generation Analogues with Enhanced Reactivity or Specificity

A primary focus of future research is the rational design of new maleimide-based linkers that overcome some of the limitations of traditional structures. The key goals are to enhance reaction rates, improve the stability of the resulting conjugate, and achieve even greater site-specificity.

One significant issue with the conventional maleimide-thiol linkage is the potential for reversibility through a retro-Michael reaction, particularly in the presence of other thiols, which can lead to payload exchange in biological systems. iris-biotech.demdpi.com Furthermore, the maleimide (B117702) ring itself can undergo hydrolysis, especially at higher pH values. iris-biotech.demdpi.com To address these stability concerns, "next-generation maleimides" (NGMs) are being developed. These include:

Self-Stabilizing Maleimides : These analogues are designed to undergo a rapid, intramolecular reaction after the initial thiol conjugation. For instance, incorporating a nucleophilic group like an amine adjacent to the maleimide allows for spontaneous conversion of the initial thiosuccinimide ring into a more stable, hydrolyzed form that is resistant to the retro-Michael reaction. iris-biotech.deresearchgate.net This process can be engineered to occur almost instantaneously after the primary conjugation. mdpi.com

Dihalomaleimides : Analogues such as diiodo- and dibromomaleimides have shown enhanced properties. acs.org They exhibit rapid reactivity with thiols and reduced rates of hydrolysis compared to standard maleimides, allowing for efficient conjugation even in sterically hindered systems, such as the assembly of antibody fragments. acs.org Research has shown a direct correlation between the electronegativity of the halogen leaving group and the rate of hydrolysis, providing a basis for tuning linker stability. acs.org

Thiol-Activated Linkers : Advanced systems have been developed where the linker can bridge and re-form native disulfide bonds in proteins like antibodies. researchgate.netnih.gov This method allows for the creation of homogenous antibody-drug conjugates (ADCs) from native antibodies without requiring prior genetic engineering, offering precise control over the drug-to-antibody ratio. researchgate.netnih.gov

These developments aim to produce highly stable and homogenous bioconjugates, which are critical for therapeutic applications and quantitative biological studies.

| Maleimide Analogue Type | Key Feature | Advantage | Primary Research Application |

| Self-Hydrolyzing Maleimides | Intramolecular reaction post-conjugation to open the succinimide (B58015) ring. iris-biotech.deresearchgate.net | Forms a highly stable, irreversible thioether bond, preventing retro-Michael reaction. mdpi.comresearchgate.net | Development of stable antibody-drug conjugates (ADCs) and long-term protein labeling. researchgate.net |

| Dihalomaleimides (e.g., Diiodomaleimide) | Increased hydrolytic stability and rapid reactivity. acs.org | Enables efficient conjugation in sterically hindered environments and reduces linker degradation. acs.org | Construction of complex protein-protein conjugates and half-life extension platforms. acs.org |

| Disulfide Re-bridging Maleimides (NGMs) | Specifically reacts with two thiols from a reduced disulfide bond. researchgate.netnih.gov | Allows for site-specific conjugation to native antibodies without genetic engineering, creating homogenous products. researchgate.netnih.gov | Controlled assembly of ADCs with defined drug-to-antibody ratios. nih.gov |

Integration with Bioorthogonal Click Chemistry and Advanced Labeling Techniques

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.govcapes.gov.br While the maleimide-thiol reaction is highly selective, integrating it with other "click chemistry" functionalities can create powerful, multi-purpose molecular tools. nih.govacs.org Future analogues of N-Biotinyl-N'-maleimido-ethylenediamine are likely to be heterotrifunctional, incorporating a third reactive handle for bioorthogonal ligation.

Common click chemistry pairs that can be integrated include:

Azide-Alkyne Cycloadditions : A linker could contain a maleimide for thiol conjugation, a biotin (B1667282) for detection, and an azide (B81097) or a strained alkyne (like Dibenzocyclooctyne, DBCO) group. researchgate.netscience.gov This would allow for a two-step labeling process: first, the maleimide reacts with a protein's cysteine residue. Then, a second molecule bearing the corresponding alkyne or azide can be "clicked" on in a separate, highly specific step. This is useful for assembling complex molecular structures directly within a biological context. science.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) : This reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is known for its exceptionally fast kinetics. researchgate.net A biotin-maleimide linker could be further derivatized with a tetrazine, enabling rapid, secondary labeling of a TCO-modified biomolecule. science.gov

These integrated approaches move beyond simple biotinylation, enabling researchers to build complex biological machinery, perform multi-target imaging, and develop sophisticated drug delivery systems. Advanced techniques like HaloTag, where a protein is genetically fused to a "tag" that can be covalently labeled with various functional ligands, could also leverage these multi-functional linkers for highly customized applications. youtube.com

Application in Novel In Vitro and Ex Vivo Mechanistic Biology Studies

The ability to specifically tag proteins with biotin is fundamental to many mechanistic studies. Future applications of N-Biotinyl-N'-maleimido-ethylenediamine and its next-generation analogues will continue to refine these approaches.

Probing Protein Conformation and Interaction : By introducing cysteine residues at specific sites through mutagenesis, researchers can use biotin-maleimide reagents to label particular domains of a protein. This allows for the study of protein folding, conformational changes, and the mapping of interaction sites using streptavidin-based probes or pull-down assays.

Flow Cytometry and Cell Sorting : Biotinylation of cell surface proteins via exposed cysteine residues allows for highly specific cell labeling and detection. aatbio.com Improved linkers with greater stability ensure that the biotin tag remains attached during complex and lengthy experimental procedures, leading to more reliable data in cell tracking and sorting experiments.

Enzyme-Activated Systems : In drug delivery research, maleimide linkers are used in systems where a drug is released upon cleavage by specific enzymes, such as those overexpressed in tumor tissues. In vitro and ex vivo models using biotinylated versions of these constructs allow for precise tracking and quantification of the linker's stability and cleavage kinetics in a controlled environment.

The use of these reagents in increasingly complex ex vivo systems, such as organoids and tissue slices, will provide more physiologically relevant insights into drug efficacy, distribution, and mechanism of action.

Computational Modeling and In Silico Design of Bioconjugation Reactions

The development of new bioconjugation reagents is increasingly being driven by computational methods. In silico modeling provides a powerful way to predict the chemical properties of novel linkers before undertaking complex and costly synthesis.

Predicting Reactivity and Stability : Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model the thermodynamics and kinetics of the maleimide-thiol reaction. researchgate.net For example, calculations can determine the Gibbs free energy (ΔG) of the reaction, providing insight into its spontaneity and predicting how different substituents on the maleimide ring will affect its reactivity and the stability of the resulting thioether bond. researchgate.net

Modeling Hydrolysis : Computational models can simulate the hydrolysis of the maleimide ring or the succinimide product. researchgate.net This allows for the in silico screening of novel analogue structures to identify those with optimal stability under physiological conditions (e.g., pH 7.4). mdpi.comacs.org

Simulating Protein-Linker Interactions : Molecular dynamics (MD) simulations can model how a linker like N-Biotinyl-N'-maleimido-ethylenediamine interacts with the target protein. This can help predict whether the linker can access a specific cysteine residue within the protein's three-dimensional structure and whether the conjugation event is likely to perturb the protein's native conformation and function.

By integrating these computational approaches, researchers can accelerate the design-build-test cycle for creating next-generation linkers with precisely tailored properties.

| Computational Method | Application in Linker Design | Predicted Parameter | Example Finding |

| Density Functional Theory (DFT) | Modeling the thermodynamics of the bioconjugation reaction. researchgate.net | Gibbs Free Energy (ΔG), reaction favorability. | The reaction of N-methylmaleimide with a thiol model is highly favorable, with a calculated ΔG of -55.92 kJ/mol in an aqueous phase. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulating the interaction between the linker and the target protein. | Accessibility of the target thiol, potential conformational changes in the protein. | Can predict steric hindrance that may prevent conjugation at a specific cysteine site. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the reaction mechanism, including transition states. | Reaction energy barriers, hydrolysis rates. | Can be used to screen for substituents on the maleimide ring that increase the stability of the final conjugate. researchgate.net |

Exploration in New Interdisciplinary Research Areas (e.g., Synthetic Biology, Optogenetics Tool Development)

The unique properties of N-Biotinyl-N'-maleimido-ethylenediamine make it a valuable tool for emerging interdisciplinary fields that combine chemistry, biology, and engineering.

Synthetic Biology : In synthetic biology, researchers design and construct new biological parts, devices, and systems. Biotin-maleimide linkers can be used to assemble synthetic protein complexes. By engineering proteins with strategically placed cysteine residues, these linkers can act as a "molecular glue" to connect different protein components, creating novel enzymatic pathways or signaling circuits. The biotin tag also allows for the easy purification and analysis of these synthetic assemblies.

Optogenetics Tool Development : Optogenetics uses light to control cellular activity with high precision by employing genetically encoded, photosensitive proteins. nih.gov N-Biotinyl-N'-maleimido-ethylenediamine can be used to chemically modify these photosensitive proteins. For example, a cysteine-containing photosensitive protein could be labeled with biotin. Upon light activation, the protein might change conformation, exposing the biotin tag. This tag could then be used to recruit a streptavidin-fused effector protein, allowing for light-inducible control over a specific cellular process. nih.gov This approach combines the temporal and spatial precision of optogenetics with the robust and specific biotin-streptavidin interaction, enabling the development of novel tools for manipulating cellular functions. nih.gov

As these fields continue to evolve, the demand for versatile and reliable chemical tools for protein modification will grow, ensuring that N-Biotinyl-N'-maleimido-ethylenediamine and its advanced analogues remain at the forefront of biological innovation.

Q & A

Q. What is the mechanism by which N-Biotinyl-N'-maleimido-ethylenediamine achieves selective labeling of proteins?